molecular formula C21H20F3N3O3S B11578862 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)butanamide

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)butanamide

Cat. No.: B11578862
M. Wt: 451.5 g/mol
InChI Key: RLLFVGOTLZIYED-UHFFFAOYSA-N
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Description

4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]BUTANAMIDE is a complex organic compound with a unique structure that includes a furan ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

The synthesis of 4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]BUTANAMIDE involves multiple steps. One common method includes the reaction of 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol with N-(4-methoxybenzyl)butanamide under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. The furan and pyrimidine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances its binding affinity and stability . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with furan and trifluoromethyl groups. For example:

The uniqueness of 4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20F3N3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C21H20F3N3O3S/c1-29-15-8-6-14(7-9-15)13-25-19(28)5-3-11-31-20-26-16(17-4-2-10-30-17)12-18(27-20)21(22,23)24/h2,4,6-10,12H,3,5,11,13H2,1H3,(H,25,28)

InChI Key

RLLFVGOTLZIYED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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